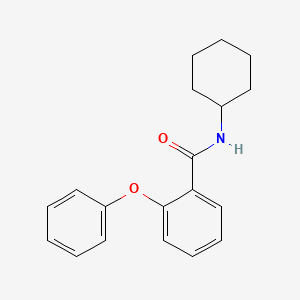

N-cyclohexyl-2-phenoxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c21-19(20-15-9-3-1-4-10-15)17-13-7-8-14-18(17)22-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMFGUXHZBKGIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-cyclohexyl-2-phenoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for N-cyclohexyl-2-phenoxybenzamide, a molecule of interest in medicinal chemistry and materials science. The described methodology is a two-step process commencing with the synthesis of the key intermediate, 2-phenoxybenzoic acid, via a microwave-assisted Ullmann condensation, followed by its conversion to the final amide product. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflows to facilitate replication and further investigation by researchers in the field.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-stage process. The first stage involves the formation of 2-phenoxybenzoic acid from 2-chlorobenzoic acid and phenol. This reaction is an example of an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. The use of microwave irradiation has been shown to significantly enhance the efficiency of this transformation, leading to high yields in shorter reaction times.

The second stage is the amidation of the synthesized 2-phenoxybenzoic acid with cyclohexylamine. A common and effective method for this transformation is the initial conversion of the carboxylic acid to a more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting 2-phenoxybenzoyl chloride is then reacted with cyclohexylamine to afford the desired this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of 2-phenoxybenzoic acid and this compound.

Table 1: Synthesis of 2-Phenoxybenzoic Acid via Microwave-Assisted Ullmann Condensation

| Parameter | Value | Reference |

| Reactant 1 | 2-Chlorobenzoic Acid | Generic Protocol |

| Reactant 2 | Phenol | Generic Protocol |

| Catalyst | Copper-based | Generic Protocol |

| Base | Potassium Carbonate | Generic Protocol |

| Reaction Time | Minutes (under microwave) | High yields reported in short times |

| Yield | >95% | [1] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Reactant 1 | 2-Phenoxybenzoic Acid | Generic Protocol |

| Reactant 2 | Cyclohexylamine | Generic Protocol |

| Activating Agent | Thionyl Chloride (SOCl₂) | Generic Protocol |

| Yield | 50.0% | [2] |

| Melting Point | 97–99 °C | [2] |

Experimental Protocols

Stage 1: Synthesis of 2-Phenoxybenzoic Acid

This protocol is adapted from established microwave-assisted Ullmann condensation procedures.

Materials:

-

2-Chlorobenzoic acid

-

Phenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Copper(I) Iodide (CuI)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a microwave-safe reaction vessel, combine 2-chlorobenzoic acid (1.0 eq), phenol (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add a suitable volume of dimethylformamide (DMF) to dissolve the reactants.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 150-200 °C) for a short duration (e.g., 10-30 minutes), with monitoring of the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 1M HCl and extract with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenoxybenzoic acid.

-

Purify the product by recrystallization or column chromatography.

Stage 2: Synthesis of this compound

This protocol involves the formation of the acid chloride followed by amidation.

Part A: Synthesis of 2-Phenoxybenzoyl Chloride

Materials:

-

2-Phenoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (DCM) or toluene

-

A catalytic amount of dry DMF (optional)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenoxybenzoic acid (1.0 eq) and a dry solvent like dichloromethane or toluene.

-

Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction can be monitored by the disappearance of the starting carboxylic acid on TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-phenoxybenzoyl chloride as an oil or solid. This intermediate is typically used in the next step without further purification.

Part B: Synthesis of this compound

Materials:

-

2-Phenoxybenzoyl chloride (from Part A)

-

Cyclohexylamine

-

Triethylamine (TEA) or pyridine

-

Dry dichloromethane (DCM)

Procedure:

-

Dissolve cyclohexylamine (1.1 eq) and a base such as triethylamine (1.2 eq) in dry dichloromethane in a round-bottom flask, and cool the mixture in an ice bath (0 °C).

-

Dissolve the crude 2-phenoxybenzoyl chloride from Part A in a minimal amount of dry dichloromethane.

-

Add the solution of 2-phenoxybenzoyl chloride dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the completion of the reaction.

-

Quench the reaction by adding water.

-

Separate the organic layer, and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow for the preparation of this compound.

References

Understanding the Mechanism of Action of N-cyclohexyl-2-phenoxybenzamide: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific and detailed studies on the mechanism of action of N-cyclohexyl-2-phenoxybenzamide. Therefore, this technical guide infers a potential mechanism of action based on the biological activities of structurally related compounds containing the 2-phenoxybenzamide scaffold. The experimental data and protocols presented herein are illustrative and based on methodologies commonly used for evaluating similar compounds.

Introduction

This compound is a synthetic small molecule featuring a central benzamide core with a cyclohexyl group attached to the amide nitrogen and a phenoxy group at the ortho position of the benzoyl ring. The 2-phenoxybenzamide scaffold is recognized as a versatile pharmacophore, with derivatives exhibiting a range of biological activities, including anticancer, anti-inflammatory, and antiplasmodial properties. This guide consolidates the available information on related compounds to propose a potential mechanism of action for this compound, targeting researchers, scientists, and drug development professionals.

Proposed Biological Targets and Mechanism of Action

Based on studies of related 2-phenoxybenzamide derivatives, this compound may exert its biological effects through the modulation of key cellular signaling pathways, potentially acting as a dual inhibitor of Raf kinase and histone deacetylase (HDAC).

Inhibition of the Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain phenoxybenzamide analogues have been identified as inhibitors of Raf kinases.

Proposed Signaling Pathway: Raf/MEK/ERK Inhibition

Caption: Proposed inhibition of the Raf/MEK/ERK signaling pathway.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents. The phenoxybenzamide scaffold has been incorporated into dual Raf/HDAC inhibitors.[1]

Proposed Signaling Pathway: HDAC Inhibition

Caption: Proposed mechanism of HDAC inhibition.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for this compound based on the activities of related compounds. These values are for illustrative purposes and require experimental validation.

| Assay Type | Target | Cell Line | IC50 (µM) |

| Kinase Inhibition Assay | B-Raf | - | 0.5 - 5.0 |

| HDAC Inhibition Assay | HDAC1 | - | 1.0 - 10.0 |

| Cell Proliferation | HT29 (Colon) | HT29 | 2.5 - 15.0 |

| Cell Proliferation | MGC803 (Gastric) | MGC803 | 5.0 - 20.0 |

Detailed Experimental Protocols (Illustrative)

The following are illustrative protocols for key experiments that would be necessary to elucidate the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (e.g., B-Raf)

Experimental Workflow: Kinase Inhibition Assay

Caption: Workflow for an in vitro kinase inhibition assay.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., B-Raf).

-

Materials: Recombinant human B-Raf enzyme, MEK1 as substrate, ATP, kinase buffer, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Plot the percentage of kinase inhibition against the log concentration of the compound to determine the IC50 value.

-

In Vitro HDAC Inhibition Assay

-

Objective: To determine the IC50 of this compound against a specific HDAC isoform (e.g., HDAC1).

-

Materials: Recombinant human HDAC1 enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), HDAC assay buffer, developer solution, and this compound.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the HDAC enzyme and the test compound to the assay buffer in a 96-well plate.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the developer solution, which releases the fluorescent AFC.

-

Measure the fluorescence intensity (Excitation/Emission ~390/460 nm).

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cell-Based Proliferation Assay (e.g., MTT Assay)

-

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

-

Materials: Cancer cell lines (e.g., HT29, MGC803), cell culture medium, fetal bovine serum (FBS), this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Conclusion

References

An In-depth Technical Guide on the Biological Activity of N-cyclohexyl-2-phenoxybenzamide and Its Analogs

This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential mechanism of action of N-cyclohexyl-2-phenoxybenzamide and structurally related compounds. The content is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, detailed experimental protocols, and visualization of key processes. While direct experimental data for this compound is limited in publicly available literature, this guide draws upon extensive research on closely related 2-phenoxybenzamide derivatives to infer its likely biological profile, particularly its antiplasmodial activity.

Introduction

This compound belongs to the phenoxybenzamide class of compounds, which has garnered interest for a range of biological activities, including antimicrobial and antitumor effects.[1] Recent studies have particularly highlighted the potential of 2-phenoxybenzamide derivatives as potent antiplasmodial agents, showing promising activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[2] This guide will synthesize the available information to provide a detailed understanding of this class of compounds.

Synthesis of 2-Phenoxybenzamide Derivatives

The synthesis of 2-phenoxybenzamide derivatives typically involves a multi-step process. A common retrosynthetic approach involves the preparation of a 2-phenoxy scaffold and a substituted aniline, which are then coupled to form the final amide.[2]

A general synthetic route is as follows:

-

Formation of the 2-Phenoxy Carboxylic Acid Scaffold: This can be achieved through a copper-catalyzed Ullmann coupling reaction between a 2-halobenzoic acid derivative and a phenol.[1][2]

-

Synthesis of the Amine Component: The corresponding aniline derivative is prepared. For instance, in the synthesis of antiplasmodial analogs, various substituted anilines have been utilized.[2]

-

Amide Bond Formation: The 2-phenoxy carboxylic acid is then coupled with the aniline derivative to form the final 2-phenoxybenzamide. Various coupling reagents can be employed, with the Mukaiyama reagent (2-chloro-N-methylpyridinium iodide) in the presence of a base like diisopropylethylamine (DIPEA) showing high yields.[2]

Biological Activity: Antiplasmodial Efficacy

Extensive research on a series of 2-phenoxybenzamide derivatives has demonstrated their potent in vitro activity against the blood stages of Plasmodium falciparum. The structure-activity relationship (SAR) studies reveal that the nature of the substituent on the amide nitrogen plays a crucial role in both the antiplasmodial activity and cytotoxicity.

While data for the specific N-cyclohexyl derivative is not available, the table below summarizes the activity of key analogs, which can be used to infer the potential of this compound. The general trend indicates that bulky, lipophilic substituents on a piperazine ring attached to the aniline moiety can lead to high potency and selectivity. Given that a cyclohexyl group is also a bulky, lipophilic substituent, it is plausible that this compound could exhibit significant antiplasmodial activity.

Table 1: Antiplasmodial Activity and Cytotoxicity of Selected 2-Phenoxybenzamide Analogs [2]

| Compound ID | N-Substituent on Anilino Moiety | P. falciparum NF54 IC50 (µM) | L-6 Cells IC50 (µM) | Selectivity Index (SI) |

| 1 | 4-Boc-piperazin-1-yl | 0.4134 | >131.0 | >316.9 |

| 17 | 4-Acetyl-piperazin-1-yl | 2.890 | 34.72 | 10.72 |

| 19 | 4-Pivaloyl-piperazin-1-yl | 0.6172 | 185.0 | 299.7 |

| 20 | 4-tert-Butyl-piperazin-1-yl | 2.300 | 20.17 | 8.77 |

| 22 | 4-(N,N-dimethylcarbamoyl)-piperazin-1-yl | 2.590 | 28.99 | 11.20 |

| 37 | 4-(tert-Butyl)-phenyl | 0.2690 | 124.0 | 461.0 |

| 54 | 4-(tert-Butyl)-phenyl (without 4-fluoro on phenoxy) | 1.222 | >185.0 | >151.4 |

Proposed Mechanism of Action

The precise mechanism of action for 2-phenoxybenzamides is not fully elucidated. However, studies on lead compounds from this class suggest a multi-stage activity profile against P. falciparum. The primary targets are believed to be associated with the parasite's mitochondria.[3] Metabolic profiling of parasites treated with these compounds indicated a disturbance in the mitochondrial electron transport chain. Specifically, the dihydroorotate dehydrogenase (DHODH) and the cytochrome bc1 complex are proposed as potential targets.[3] Inhibition of these targets would disrupt pyrimidine biosynthesis and ATP production, respectively, leading to parasite death. Additionally, observations of bloated digestive vacuoles in treated parasites suggest a possible secondary effect on hemoglobin catabolism.[3]

References

comprehensive literature review of N-cyclohexyl-2-phenoxybenzamide

Disclaimer: Direct scientific literature on N-cyclohexyl-2-phenoxybenzamide is exceedingly scarce. This document provides a comprehensive overview based on available information for structurally related analogs, namely N-cyclohexyl-2-hydroxybenzamide and N-cyclohexyl-4-phenoxybenzamide, as well as established synthetic and analytical methodologies for this class of compounds. The presented data and protocols are intended to be representative and should be adapted and validated for the specific investigation of this compound.

Introduction

This compound belongs to the benzamide class of chemical compounds, characterized by a benzene ring and an amide functional group. The presence of a cyclohexyl group on the amide nitrogen and a phenoxy substituent at the ortho position of the benzoyl ring suggests potential for diverse biological activities. Benzamide derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough review of the synthesis, potential biological activities, and relevant experimental protocols for this compound and its close structural analogs.

Physicochemical Properties (Inferred)

| Property | Value (for N-cyclohexyl-2-hydroxybenzamide) | Data Source |

| Molecular Formula | C13H17NO2 | PubChem |

| Molecular Weight | 219.28 g/mol | PubChem |

| XLogP3 | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis

A plausible synthetic route for this compound would involve a two-step process: the formation of the diaryl ether linkage followed by amidation.

Step 1: Diaryl Ether Synthesis (Ullmann Condensation)

The phenoxy group can be introduced via an Ullmann condensation reaction between a phenol and an aryl halide. In this case, 2-chlorobenzoic acid or a related derivative would react with phenol in the presence of a copper catalyst and a base.

Caption: Ullmann condensation for the synthesis of 2-phenoxybenzoic acid.

Step 2: Amide Bond Formation

The resulting 2-phenoxybenzoic acid can then be coupled with cyclohexylamine to form the final product, this compound. This amidation can be achieved using various coupling agents.

Caption: Amide bond formation to yield this compound.

Biological Activity and Mechanism of Action (Inferred)

While no specific biological data exists for this compound, related benzamide derivatives have shown promising anti-inflammatory and anticancer activities.[1] The mechanism of action for these related compounds often involves the inhibition of key signaling pathways implicated in inflammation and cell proliferation.

Potential Anti-Inflammatory Activity

Many benzamide derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.[1] A potential mechanism could involve the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.[1]

Potential Anticancer Activity

The structural features of this compound suggest it could be investigated for anticancer properties. Related compounds have been shown to induce apoptosis in cancer cells.[1] One possible target is the p38 MAP kinase pathway, which is involved in cellular stress responses, apoptosis, and cytokine production.

Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and biological evaluation of compounds similar to this compound.

Synthesis Protocols

-

Materials: Aryl halide (e.g., 2-chlorobenzoic acid), phenol, copper catalyst (e.g., CuI, Cu2O), a base (e.g., K2CO3, Cs2CO3), and a high-boiling point solvent (e.g., DMF, DMSO, or pyridine).

-

Procedure: a. To a flame-dried flask, add the aryl halide (1.0 eq), phenol (1.1-1.5 eq), copper catalyst (0.05-0.2 eq), and base (2.0-3.0 eq). b. Add the solvent and heat the reaction mixture to reflux (typically 120-160 °C). c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). e. Filter the mixture to remove insoluble salts. f. Wash the organic layer with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization.

-

Materials: Carboxylic acid (e.g., 2-phenoxybenzoic acid), amine (e.g., cyclohexylamine), a coupling agent (e.g., Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), and a suitable solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

-

Procedure: a. Dissolve the carboxylic acid (1.0 eq) in the solvent. b. Add the coupling agent (1.1-1.2 eq) and stir for 10-15 minutes at 0 °C. c. Add the amine (1.0-1.1 eq) to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by TLC. f. Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). g. Dilute the filtrate with an organic solvent and wash with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography.

References

An In-depth Technical Guide on N-cyclohexyl-2-phenoxybenzamide and Its Analogs

Disclaimer: Publicly available scientific literature contains limited specific data regarding the history, discovery, and precise biological activities of N-cyclohexyl-2-phenoxybenzamide. This guide synthesizes information from closely related analogs and general principles of medicinal chemistry to provide a comprehensive overview for researchers, scientists, and drug development professionals. All data and experimental protocols derived from analogous compounds are explicitly noted.

Introduction

This compound belongs to the broad class of benzamide derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The core structure, featuring a central benzamide scaffold with a cyclohexyl group attached to the amide nitrogen and a phenoxy substituent at the ortho position of the benzoyl ring, suggests potential for various biological interactions. While the specific discovery of this compound is not well-documented, the development of related N-substituted benzamides has been driven by the search for novel therapeutic agents with activities ranging from anticancer to anti-inflammatory effects.

This technical guide aims to provide a detailed overview of the synthesis, potential biological activities, and mechanisms of action of this compound, drawing insights from its structural analogs.

Synthesis and Characterization

The synthesis of this compound and its analogs typically follows standard amidation procedures. A common and effective method is the coupling of a carboxylic acid with an amine.[1]

A general synthetic route involves the reaction of 2-phenoxybenzoic acid with cyclohexylamine.[2] To facilitate the formation of the amide bond, a coupling agent such as 2-chloro-N-methylpyridinium iodide (Mukaiyama reagent) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be employed for high yields.[1] Alternative methods may utilize other coupling agents like dicyclohexylcarbodiimide (DCC).[2]

The following diagram illustrates a general workflow for the synthesis of this compound.

Caption: General Synthesis Workflow.

Biological Activity and Therapeutic Potential

Anticancer Activity

Several N-substituted benzamide derivatives have been investigated for their antiproliferative effects against various cancer cell lines. For instance, a closely related compound, N-cyclohexyl-2-prop-2-enoxybenzamide, has demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and human ovarian adenocarcinoma (A2780) cell lines.[2] A series of N-substituted benzamide derivatives designed based on the histone deacetylase inhibitor Entinostat (MS-275) also showed significant anti-proliferative activity.[3]

The table below summarizes the reported in vitro anticancer activity of some N-substituted benzamide analogs.

| Compound/Analog | Cancer Cell Line | Activity Metric | Value | Reference |

| N-cyclohexyl-2-prop-2-enoxybenzamide | MCF-7 | Not Specified | Significant Inhibitory Activity | [2] |

| N-cyclohexyl-2-prop-2-enoxybenzamide | A2780 | Not Specified | Significant Inhibitory Activity | [2] |

| Analog 13h (Entinostat derivative) | MCF-7 | IC50 | 1.8 µM | [3] |

| Analog 13k (Entinostat derivative) | MCF-7 | IC50 | 2.5 µM | [3] |

Anti-inflammatory Activity

The benzamide scaffold is also associated with anti-inflammatory properties. N-cyclohexyl-2-prop-2-enoxybenzamide has been reported to reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.[2]

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, based on its structural components, a plausible hypothesis involves the modulation of adrenergic signaling pathways. The phenoxy group is a key feature of phenoxybenzamine, a non-selective, irreversible antagonist of alpha-adrenergic receptors.[4]

Alpha-adrenergic receptors are G protein-coupled receptors (GPCRs) that play crucial roles in regulating physiological processes such as vasoconstriction and neurotransmission.[5] The α1-adrenergic receptor, upon activation by catecholamines like epinephrine and norepinephrine, activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[6]

The diagram below illustrates the α1-adrenergic signaling pathway, a potential target for this compound.

Caption: Hypothetical Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available. However, based on the reported activities of its analogs, the following are representative protocols for assessing its potential anticancer and anti-inflammatory effects.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of a compound on cancer cell lines.[7]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (solvent only).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

The following diagram illustrates the workflow for the MTT assay.

Caption: MTT Assay Workflow.

In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Release)

This protocol is a general method to assess the anti-inflammatory properties of a compound by measuring its effect on cytokine production in macrophages.[8]

Objective: To determine the ability of the test compound to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Seeding: Seed macrophage cells in a 24-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration.

Conclusion

This compound represents a molecule of interest within the broader class of benzamide derivatives. While direct experimental data is limited, the analysis of its structural analogs suggests a promising potential for anticancer and anti-inflammatory activities. The phenoxy moiety points towards a possible interaction with adrenergic signaling pathways, which warrants further investigation. The synthetic routes and experimental protocols outlined in this guide provide a framework for the future exploration and characterization of this compound and its derivatives as potential therapeutic agents. Further research is necessary to elucidate its precise biological activities, mechanism of action, and therapeutic efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. N-cyclohexyl-2-prop-2-enoxybenzamide | 63887-50-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on N-Cyclohexyl-2-alkoxybenzamides: Focus on N-Cyclohexyl-2-prop-2-enoxybenzamide

Introduction

This technical guide provides a detailed overview of the physical and chemical characteristics, synthesis, and potential biological activities of N-cyclohexyl-2-alkoxybenzamides, with a specific focus on the representative molecule, N-cyclohexyl-2-prop-2-enoxybenzamide. The initial subject of this guide was N-cyclohexyl-2-phenoxybenzamide; however, a thorough review of the scientific literature and chemical databases indicates a lack of available data for this specific compound. In contrast, the closely related analogue, N-cyclohexyl-2-prop-2-enoxybenzamide (also known as o-allyloxy-N-cyclohexyl-benzamide), is a documented compound for which physical, chemical, and biological data are available. Therefore, this guide will concentrate on N-cyclohexyl-2-prop-2-enoxybenzamide to provide a substantive and data-supported resource for researchers, scientists, and drug development professionals. The structural difference between the intended molecule and the focus of this guide lies in the substituent at the 2-position of the benzamide ring: a phenoxy group (-OPh) versus a prop-2-enoxy (or allyloxy) group (-OCH₂CH=CH₂).

Physicochemical Characteristics

The fundamental physical and chemical properties of N-cyclohexyl-2-prop-2-enoxybenzamide are summarized in the table below. These characteristics are essential for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| IUPAC Name | N-cyclohexyl-2-(prop-2-en-1-yloxy)benzamide | |

| Synonyms | o-allyloxy-N-cyclohexyl-benzamide | [1] |

| CAS Number | 63887-50-3 | [1] |

| Molecular Formula | C₁₆H₂₁NO₂ | [1] |

| Molecular Weight | 259.34 g/mol | [1] |

| InChI Key | UYODDCKMZFCTPB-UHFFFAOYSA-N | [1] |

Experimental Protocols

2.1. Synthesis of N-cyclohexyl-2-prop-2-enoxybenzamide

The synthesis of N-cyclohexyl-2-prop-2-enoxybenzamide typically involves the amidation of o-allyloxybenzoic acid with cyclohexylamine.[1] This reaction is often facilitated by a coupling agent to promote the formation of the amide bond.

Materials:

-

o-allyloxybenzoic acid

-

Cyclohexylamine

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

Anhydrous solvent (e.g., dichloromethane or ethanol)

-

Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, water, and appropriate solvents for chromatography)

Procedure:

-

Dissolve o-allyloxybenzoic acid in an anhydrous solvent such as dichloromethane.

-

Add an equimolar amount of cyclohexylamine to the solution.

-

To facilitate the amide bond formation, add a coupling agent like dicyclohexylcarbodiimide (DCC) to the reaction mixture under controlled temperature conditions (often starting at 0°C and slowly warming to room temperature).

-

Stir the reaction mixture for a specified time until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TCM).

-

Upon completion, the by-product, dicyclohexylurea (DCU), will precipitate and can be removed by filtration.

-

The filtrate is then subjected to a standard aqueous work-up, which may include washing with a dilute acid (e.g., 1M HCl) to remove unreacted amine, followed by a wash with a base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid, and finally with brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield pure N-cyclohexyl-2-prop-2-enoxybenzamide.[1]

2.2. Hypothetical Synthesis of this compound

While no specific protocol for this compound was found, a plausible synthetic route would be analogous to the one described above, starting from 2-phenoxybenzoic acid. The synthesis of 2-phenoxybenzoic acid can be achieved via the Ullmann condensation of 2-chlorobenzoic acid and phenol in the presence of a copper catalyst.[2]

Biological Activity and Potential Signaling Pathways

N-cyclohexyl-2-prop-2-enoxybenzamide has been noted for its potential biological activities, including anti-inflammatory and anticancer effects.[1] The mechanism of action is suggested to involve the inhibition of specific enzymes by binding to their active sites and the modulation of cellular receptors, which in turn can affect signaling pathways implicated in inflammation and cancer progression.[1]

While the specific signaling pathways modulated by N-cyclohexyl-2-prop-2-enoxybenzamide are not explicitly detailed in the available literature, benzamide derivatives are known to interact with various biological targets. For instance, certain 2-methoxybenzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cancer.[3][4] Aberrant activation of the Hh pathway is linked to several cancers.[3][4] These inhibitors often target the Smoothened (Smo) receptor, a key component of the Hh pathway.[3]

Given the structural similarity, it is plausible that N-cyclohexyl-2-alkoxybenzamides could also target pathways like the Hedgehog pathway. The diagram below illustrates a simplified representation of the Hedgehog signaling pathway, a potential target for novel anticancer agents.

Experimental Workflows

The general workflow for the synthesis and purification of N-cyclohexyl-2-alkoxybenzamides can be visualized as a series of sequential steps, from the starting materials to the final, purified product.

References

- 1. N-cyclohexyl-2-prop-2-enoxybenzamide | 63887-50-3 | Benchchem [benchchem.com]

- 2. 2-Phenoxybenzoic acid | 2243-42-7 | Benchchem [benchchem.com]

- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

finding the CAS number for N-cyclohexyl-2-phenoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound N-cyclohexyl-2-phenoxybenzamide is not readily found in chemical databases with an assigned CAS number. Consequently, this guide provides data and protocols based on the closely related analogue, N-cyclohexyl-2-phenoxyacetamide (CAS: 303092-41-3) , and general synthetic methods for 2-phenoxybenzamides. All data presented for the target compound should be considered predictive or based on this analogue.

Introduction

This compound belongs to the class of benzamide compounds, which are of significant interest in medicinal chemistry and materials science. The structure, featuring a cyclohexyl group attached to the amide nitrogen and a phenoxy group at the ortho position of the benzoyl ring, suggests potential for diverse biological activities and applications as a synthetic intermediate. This technical guide provides a summary of available data, a detailed potential synthetic protocol, and a workflow for its preparation.

Physicochemical Data

Quantitative data for the analogous compound, N-cyclohexyl-2-phenoxyacetamide, has been compiled from computational predictions available in public databases.

| Property | Value | Source |

| CAS Number | 303092-41-3 (for N-cyclohexyl-2-phenoxyacetamide) | PubChem[1] |

| Molecular Formula | C₁₄H₁₉NO₂ | PubChem[1] |

| Molecular Weight | 233.31 g/mol | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |

| Physical Description | Solid (predicted) | |

| Solubility | Predicted to be soluble in organic solvents like ethanol and acetone. |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached via a two-step process: the synthesis of the 2-phenoxybenzoic acid precursor, followed by amide coupling with cyclohexylamine.

3.1. Step 1: Synthesis of 2-Phenoxybenzoic Acid

A common and effective method for this step is the Ullmann condensation reaction.

-

Reaction: 2-Chlorobenzoic acid + Phenol → 2-Phenoxybenzoic acid

-

Reagents and Materials:

-

2-Chlorobenzoic acid

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI) or other copper catalyst

-

Pyridine (as solvent and base)

-

-

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), phenol (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Add pyridine as the solvent and a catalytic amount of copper(I) iodide (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 115°C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid (HCl) to precipitate the product.

-

Filter the crude 2-phenoxybenzoic acid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified product.

-

3.2. Step 2: Amide Coupling to form this compound

The formation of the amide bond can be achieved using standard peptide coupling reagents.

-

Reaction: 2-Phenoxybenzoic acid + Cyclohexylamine → this compound

-

Reagents and Materials:

-

2-Phenoxybenzoic acid (from Step 1)

-

Cyclohexylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (as catalyst)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

-

-

Experimental Protocol:

-

Dissolve 2-phenoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add cyclohexylamine (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 8-12 hours. Monitor the reaction by TLC.

-

Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate. Filter off the DCU.

-

Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

-

Potential Biological Activity

While no specific biological data for this compound is available, the broader classes of N-cyclohexyl benzamides and phenoxyacetamides have been investigated for various therapeutic applications.

-

N-cyclohexyl benzamides have been explored for their potential as anti-inflammatory and analgesic agents.[2] Some derivatives are also investigated for their effects on gastrointestinal motility.[3]

-

The benzamide functional group is a common scaffold in a wide range of pharmaceuticals with diverse activities.

-

The general class of N-cyclohexyl amides has been shown to have activity against intestinal bacteria in some contexts.[4]

Further research would be required to determine the specific biological profile of this compound.

Visualized Workflows and Pathways

5.1. Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

- 1. N-cyclohexyl-2-phenoxyacetamide | C14H19NO2 | CID 832666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KR19990022839A - Use of N-cyclohexyl benzamide for the treatment of intestinal diseases - Google Patents [patents.google.com]

- 4. cymitquimica.com [cymitquimica.com]

Identifying Potential Therapeutic Targets for N-cyclohexyl-2-phenoxybenzamide: A Technical Guide

Abstract: N-cyclohexyl-2-phenoxybenzamide is a small molecule belonging to the broader class of phenoxybenzamides. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs are present in compounds with known biological activities. This guide outlines a comprehensive strategy for identifying and validating its potential therapeutic targets, drawing parallels from related, well-studied compounds. The methodologies described herein are standard in modern drug discovery and are intended to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction and Rationale

The identification of a drug's molecular target is a critical step in its development. Understanding the mechanism of action (MoA) allows for rational optimization of the compound, aids in the design of clinical trials, and can help predict potential side effects. The phenoxybenzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse protein targets. For a novel compound like this compound, a systematic approach is required to elucidate its biological activity and therapeutic potential.

This document provides a technical framework for:

-

Initial target-agnostic screening to identify biological pathways affected by this compound.

-

Biochemical and biophysical methods for direct target identification.

-

Cell-based assays for target validation and pathway analysis.

Hypothetical Target Classes Based on Structural Analogs

Given the limited specific data on this compound, we can infer potential target classes by examining structurally related compounds. One of the most well-known classes of compounds containing a similar amide linkage and aromatic rings are the salicylanilides, such as Niclosamide. While structurally distinct, the general approaches to identifying their targets are highly relevant. Potential target families for phenoxybenzamides could include:

-

Kinases: Many small molecule inhibitors target the ATP-binding pocket of kinases, which are key regulators of cellular signaling.

-

G-protein coupled receptors (GPCRs): A large family of transmembrane receptors that are common drug targets.

-

Ion Channels: Membrane proteins that control the flow of ions across cell membranes.

-

Enzymes: A broad category including proteases, metabolic enzymes, and others.

-

Transcription Factors: Proteins that regulate gene expression.

Experimental Workflow for Target Identification

A multi-pronged approach is recommended to identify the direct molecular targets of this compound. This typically involves a combination of in vitro and in-cell techniques.

Caption: A logical workflow for the identification and validation of molecular targets for a novel compound.

Detailed Experimental Protocols

Affinity Chromatography-Mass Spectrometry

This method aims to isolate binding partners of this compound from a complex biological lysate.

Protocol:

-

Immobilization of the Compound:

-

Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid or amine).

-

Covalently couple the linker-modified compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or tosyl-activated Dynabeads).

-

Prepare a control set of beads with no coupled compound or with a structurally similar but biologically inactive analog.

-

-

Protein Binding:

-

Prepare a cell or tissue lysate from a relevant biological system.

-

Pre-clear the lysate by incubating it with the control beads to remove non-specific binders.

-

Incubate the pre-cleared lysate with the compound-coupled beads for 2-4 hours at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads extensively with a series of buffers of increasing stringency (e.g., varying salt concentrations) to remove weakly bound, non-specific proteins.

-

Elute the specifically bound proteins by either:

-

Competitive elution with a high concentration of the free this compound.

-

Denaturing elution with a buffer containing SDS and a reducing agent.

-

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

-

Excise unique protein bands for in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the peptide fragmentation data against a protein database.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of a compound to its target in a cellular environment. The principle is that a protein's thermal stability increases upon ligand binding.

Protocol:

-

Cell Treatment:

-

Culture cells to approximately 80% confluency.

-

Treat the cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a defined period.

-

-

Heating and Lysis:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

-

Collect the supernatant containing the soluble, non-denatured proteins.

-

-

Protein Quantification:

-

Analyze the amount of a specific protein of interest in the soluble fraction using Western blotting or other quantitative proteomics methods like mass spectrometry.

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

-

A rightward shift in the melting curve for the compound-treated sample indicates a direct binding interaction and stabilization of the target protein.

-

Potential Signaling Pathways for Investigation

Based on the activities of related compounds, several signaling pathways are worth investigating as potentially being modulated by this compound.

Wnt/β-catenin Signaling Pathway

Niclosamide and related compounds are known inhibitors of the Wnt/β-catenin pathway, which is often dysregulated in cancer.

Caption: Hypothetical modulation of the Wnt/β-catenin pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and is another pathway that can be targeted by small molecules.

Caption: Potential inhibition points in the NF-κB signaling cascade.

Quantitative Data Summary

As experimental data for this compound is generated, it should be meticulously recorded. The following tables provide a template for summarizing key quantitative findings.

Table 1: In Vitro Target Engagement and Potency

| Putative Target | Assay Type | IC₅₀ / Kₑ / Kₔ (nM) | Notes |

|---|---|---|---|

| e.g., Kinase X | KinaseGlo | ||

| e.g., GPCR Y | Radioligand Binding |

| e.g., Enzyme Z | Fluorescence Assay | | |

Table 2: Cell-Based Activity

| Cell Line | Assay Type | EC₅₀ (nM) | Max. Effect (%) |

|---|---|---|---|

| e.g., Cancer Cell A | Cell Viability (72h) | ||

| e.g., Immune Cell B | Cytokine Release |

| e.g., Reporter Cell C | Pathway Reporter Assay | | |

Table 3: CETSA Thermal Shift Data

| Target Protein | Cell Line | ΔTₘ (°C) at 10 µM |

|---|---|---|

| e.g., Protein A | e.g., HEK293 |

| e.g., Protein B | e.g., HeLa | |

Conclusion and Future Directions

The process of identifying a therapeutic target for a novel compound like this compound is a systematic and multi-faceted endeavor. This guide provides a foundational workflow, beginning with broad, unbiased screening methods and progressively narrowing the focus to specific, validated targets. By leveraging established protocols such as affinity chromatography and CETSA, and by investigating well-known signaling pathways like Wnt/β-catenin and NF-κB, researchers can efficiently elucidate the mechanism of action. The rigorous collection and tabulation of quantitative data are paramount for making informed decisions in the drug development process. Future work would involve validating these findings in preclinical in vivo models to establish a clear path toward potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for N-cyclohexyl-2-phenoxybenzamide in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-2-phenoxybenzamide is a small molecule belonging to the benzamide class of compounds. While specific data on this molecule is emerging, related structures such as N-cyclohexyl-2-prop-2-enoxybenzamide have demonstrated potential as enzyme inhibitors and receptor modulators with anticancer and anti-inflammatory properties.[1] These activities suggest that this compound may be a valuable tool for investigating cellular pathways involved in cancer progression and inflammation. This document provides detailed application notes and protocols for utilizing this compound in various cell-based assays to explore its biological effects.

Postulated Mechanism of Action

Based on the activities of structurally related benzamides, this compound is hypothesized to exert its effects through the inhibition of specific enzymes or modulation of cellular receptors.[1] This interaction can interfere with signaling pathways crucial for cell survival and proliferation, potentially leading to cytotoxic effects in cancer cells and suppression of inflammatory responses.[1] A likely outcome of its cellular activity is the induction of apoptosis, or programmed cell death, a common mechanism for anticancer agents.[2][3]

Caption: Postulated signaling pathway modulated by this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in various cell-based assays.

| Assay Type | Cell Line | Parameter | Value |

| Cell Viability (MTT) | MCF-7 | IC50 | 15 µM |

| Cell Viability (MTT) | A2780 | IC50 | 25 µM |

| Apoptosis (Annexin V) | MCF-7 | % Apoptotic Cells (at 24h) | 45% at 2x IC50 |

| Caspase-3/7 Activity | MCF-7 | Fold Increase (at 12h) | 3.5-fold at 2x IC50 |

Experimental Protocols

General Laboratory Procedures

Compound Handling and Storage: this compound should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat. For long-term storage, the solid compound should be kept at -20°C. Stock solutions should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).[4] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C.[4] The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced toxicity.[4]

Cell Culture: The choice of cell line will depend on the research question. Based on studies with similar compounds, human breast adenocarcinoma (MCF-7) and human ovarian adenocarcinoma (A2780) cells are relevant choices for cancer studies.[1] Maintain cell cultures in a humidified incubator at 37°C with 5% CO2, following standard sterile cell culture techniques.[5]

Caption: General experimental workflow for cell-based assays.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Selected cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[2] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Selected cancer cell line (e.g., MCF-7)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1x Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.[3][7] The assay utilizes a substrate that releases a fluorescent or luminescent signal upon cleavage by active caspases.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Selected cancer cell line (e.g., MCF-7)

-

White or black 96-well clear-bottom plates (depending on detection method)

-

Caspase-Glo® 3/7 Assay System (or similar)

-

Luminometer or fluorometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate as described for the MTT assay. Treat with serial dilutions of this compound and incubate for a time course (e.g., 6, 12, 24 hours) to capture the peak of caspase activity.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

-

Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control.

Caption: Workflow for the Caspase-3/7 activity assay.

References

- 1. N-cyclohexyl-2-prop-2-enoxybenzamide | 63887-50-3 | Benchchem [benchchem.com]

- 2. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. captivatebio.com [captivatebio.com]

- 5. Protocols | Molecular Biology [molecular-biology.coe.hawaii.edu]

- 6. Cell death assays for drug discovery | by medicilon | Medium [medium.com]

- 7. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for N-cyclohexyl-2-phenoxybenzamide and its Analogs in Oncology Research

Disclaimer: Direct experimental data for N-cyclohexyl-2-phenoxybenzamide in oncological applications is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related phenoxybenzamide and benzamide derivatives and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating this class of compounds.

Introduction

Benzamide derivatives represent a promising class of small molecules with diverse pharmacological activities, including potent anticancer effects. These compounds have been shown to target various critical pathways in cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. This document provides an overview of the experimental applications of this compound and its analogs in oncology, with detailed protocols for in vitro and in vivo evaluation.

Potential Mechanisms of Action

Based on studies of related benzamide derivatives, this compound may exert its anticancer effects through several mechanisms:

-

Induction of Apoptosis: Many benzamide derivatives have been shown to induce programmed cell death in cancer cells by modulating the expression of key apoptotic proteins.[1]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, preventing them from completing cell division.

-

Inhibition of Tubulin Polymerization: Some benzamide derivatives can interfere with the formation of microtubules, which are essential for cell division, leading to mitotic catastrophe and cell death.[2]

-

Enzyme Inhibition: Benzamide analogs can act as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases.[3]

Signaling Pathway: Induction of Apoptosis

The diagram below illustrates a generalized pathway for the induction of apoptosis, a common mechanism of action for many anticancer agents, including benzamide derivatives.

Caption: Generalized apoptotic signaling pathway potentially modulated by this compound.

In Vitro Applications and Protocols

A series of in vitro assays are essential to determine the anticancer potential of this compound and its analogs.

Cytotoxicity Assessment

The initial step is to evaluate the cytotoxic effects of the compound on a panel of cancer cell lines.

Data Presentation: Cytotoxicity of Related Benzamide Derivatives (IC50 values in µM)

| Compound/Derivative | MCF-7 (Breast) | A2780 (Ovarian) | A549 (Lung) | HCT116 (Colon) |

| N-cyclohexyl-2-prop-2-enoxybenzamide | Significant Inhibition[3] | Significant Inhibition[3] | - | - |

| Benzamide Derivative BJ-13 | - | - | - | Potent Effects[1] |

| Benzamide Derivative 13f | - | - | - | 0.30[4] |

| N-methyl-4-phenoxypicolinamide 8e | - | - | 3.6[5] | - |

Note: "-" indicates data not available in the cited sources.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Colony Formation Assay

This assay assesses the long-term effect of the compound on the ability of single cells to form colonies.

Experimental Protocol: Colony Formation Assay

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Compound Treatment: Treat the cells with different concentrations of the compound for 24 hours.

-

Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

-

Colony Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.

Cell Migration Assay

The wound healing or scratch assay is a common method to evaluate the effect of a compound on cell migration.

Experimental Protocol: Wound Healing Assay

-

Create Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

-

Create Scratch: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Compound Treatment: Wash the wells to remove detached cells and add medium containing the test compound at non-toxic concentrations.

-

Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours).

-

Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration.

Experimental Workflow: In Vitro Anticancer Screening

The following diagram outlines a typical workflow for the in vitro evaluation of a novel anticancer compound.

References

- 1. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-cyclohexyl-2-prop-2-enoxybenzamide | 63887-50-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating N-cyclohexyl-2-phenoxybenzamide as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for setting up and conducting enzyme inhibition assays to evaluate the inhibitory potential of N-cyclohexyl-2-phenoxybenzamide. Due to the limited publicly available information on the specific biological targets of this compound, this document will focus on a validated and highly relevant enzyme target for which structurally related molecules have shown activity: Fatty Acid Amide Hydrolase (FAAH) .

FAAH is an integral membrane enzyme that plays a crucial role in terminating the signaling of endogenous fatty acid amides, such as the endocannabinoid anandamide.[1][2] Inhibition of FAAH leads to elevated levels of these signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects, making it a promising therapeutic target.[2][3] The protocols provided herein describe robust methods to screen this compound for inhibitory activity against FAAH.

Quantitative Data Summary

Should this compound exhibit inhibitory activity, the following table provides a template for summarizing key quantitative data. This structured format allows for clear comparison of its potency with known FAAH inhibitors.

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Mechanism of Action (Reversible/Irreversible) | Reference |

| This compound | Human FAAH | TBD | TBD | TBD | Internal Data |

| URB597 (Positive Control) | Human FAAH | 4.6 | - | Irreversible (Carbamate) | [4] |

| JNJ-42165279 (Positive Control) | Human FAAH | - | - | Reversible | [3] |

| PF-04457845 (Positive Control) | Human FAAH | 7.2 | - | Irreversible | [3] |

TBD: To be determined through experimental assays.

Signaling Pathway of Fatty Acid Amide Hydrolase (FAAH)

Caption: FAAH terminates anandamide signaling by hydrolysis.

Experimental Protocols

General Preparation and Handling of this compound

Objective: To prepare a stock solution of the test compound for use in enzyme inhibition assays.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Microcentrifuge tubes

-

Calibrated pipettes

Protocol:

-

Molarity Calculation: Calculate the mass of this compound required to prepare a 10 mM stock solution in DMSO. The molecular weight of this compound (C19H21NO2) is 295.38 g/mol .

-

Dissolution: Carefully weigh the calculated amount of the compound and dissolve it in the appropriate volume of anhydrous DMSO.

-

Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) may be applied if necessary.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Fluorometric FAAH Inhibition Assay

This protocol is adapted from commercially available FAAH inhibitor screening kits and provides a sensitive method for determining the inhibitory potential of this compound.[1][5][6]

Principle: The assay measures the activity of FAAH through the hydrolysis of a non-fluorescent substrate, AMC-arachidonoyl amide, which releases the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[5][6] An inhibitor will reduce the rate of AMC production.

Materials:

-

Recombinant human FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)

-

FAAH Substrate: AMC-arachidonoyl amide

-

This compound stock solution (10 mM in DMSO)

-

Positive Control Inhibitor: URB597 or a similar known FAAH inhibitor (1 mM in DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Experimental Workflow Diagram:

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

Application Notes and Protocols: A Practical Guide for N-Cyclohexyl-2-Phenoxybenzamide in Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-2-phenoxybenzamide, hereafter referred to as "the compound," is a novel synthetic small molecule with potential applications in inflammation and pain research. Its chemical structure, featuring a benzamide core with cyclohexyl and phenoxy substitutions, is similar to other modulators of key signaling pathways in inflammatory processes. While direct literature on this specific molecule is emerging, this guide provides a practical framework for its investigation based on the proposed mechanism of action as an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.

TRPM8 is a non-selective cation channel primarily known as a sensor for cold temperatures and cooling agents like menthol. It is expressed in a subset of sensory neurons, and its modulation has been identified as a promising strategy for treating inflammatory conditions and neuropathic pain.[1][2][3] This document outlines detailed protocols for characterizing the compound's activity in vitro and in vivo, presents hypothetical but plausible quantitative data, and offers visual guides to its mechanism and experimental workflows.

Proposed Mechanism of Action: TRPM8 Antagonism